

An In-depth Technical Guide to BRL-42715: A Potent β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BRL-42715	
Cat. No.:	B15564214	Get Quote

Abstract

BRL-42715, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β-lactamases. This document provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

BRL-42715 is a penem antibiotic derivative. Its fundamental characteristics are outlined below.

Chemical Name: C6-(N1-methyl-1,2,3-triazolylmethylene)penem[1][2][3]

Molecular Formula: C10H7N4NaO3S

While a direct SMILES (Simplified Molecular-Input Line-Entry System) string for **BRL-42715** is not readily available in public databases, its structure can be inferred from its chemical name and related publications.

(Note: A visual 2D representation of the chemical structure would be inserted here. As I cannot generate images, I will describe it: The structure features a penem core, which is a bicyclic system containing a β -lactam ring fused to a five-membered unsaturated ring with a sulfur

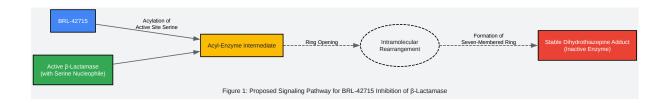


atom. A key feature is the substituent at the C6 position: a methylene group connected to a 1-methyl-1,2,3-triazole ring.)

Mechanism of Action

BRL-42715 acts as a suicide inhibitor of β -lactamase enzymes, particularly those belonging to classes A and C. The inhibitory pathway involves a multi-step process that culminates in a stable, covalently modified enzyme, rendering it inactive.

The process begins with the acylation of the active site serine residue of the β -lactamase by the β -lactam ring of **BRL-42715**. This is a common mechanism for β -lactam antibiotics. However, the unique structural features of **BRL-42715** lead to a subsequent intramolecular rearrangement. This rearrangement involves the opening of the thiazolidine ring and the formation of a more stable seven-membered dihydrothiazepine ring. This final structure remains covalently attached to the enzyme, leading to its irreversible inactivation.[1][2]



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Figure 1: Proposed Signaling Pathway for **BRL-42715** Inhibition of β-Lactamase

Quantitative Data

The efficacy of **BRL-42715** as a β -lactamase inhibitor has been quantified through various studies. The following tables summarize key findings.

Table 1: Kinetic Parameters for β-Lactamase Inhibition



β-Lactamase Source	Second-Order Rate Constant (µM ⁻¹ s ⁻¹)
Staphylococcus aureus	Data not available in snippets
Bacillus cereus I	Data not available in snippets
TEM	Data not available in snippets
Klebsiella pneumoniae K1	Data not available in snippets
Enterobacter cloacae P99	Data not available in snippets
(Note: While a search result mentioned that second-order rate constants ranged from 0.17 to	

6.4 µM⁻¹s⁻¹, the specific values for each enzyme were not provided in the snippets.)

Table 2: Potentiation of Amoxicillin Activity against β-

Lactamase-Producing Enterobacteriaceae

Inhibitor	Inhibitor Concentration (µg/mL)	Amoxicillin MIC₅₀ (μg/mL)
None	-	>128
BRL-42715	1	2
Clavulanic Acid	5	8
[3]		

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general procedures used in the study of **BRL-42715**.

Kinetic Analysis of β-Lactamase Inhibition

The determination of kinetic parameters, such as the second-order rate constant of inactivation, is fundamental to understanding the efficiency of an inhibitor.



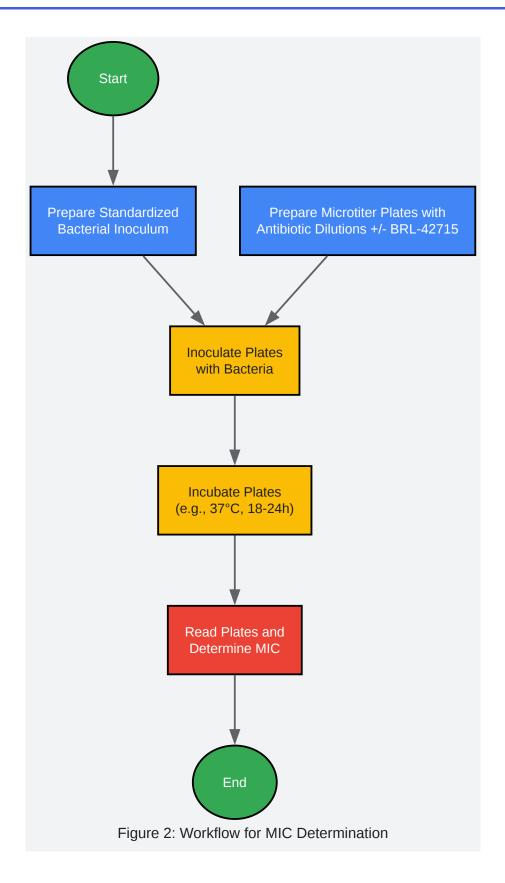
- Enzyme and Inhibitor Preparation: Purified β-lactamase is prepared to a known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0). A stock solution of **BRL-42715** is prepared in an appropriate solvent and diluted to various concentrations.
- Inhibition Assay: The enzyme and inhibitor are incubated together at a controlled temperature. At specific time intervals, aliquots of the reaction mixture are removed.
- Measurement of Residual Activity: The residual enzymatic activity in each aliquot is determined by adding a chromogenic substrate (e.g., nitrocefin) and monitoring the change in absorbance over time using a spectrophotometer.
- Data Analysis: The rate of enzyme inactivation is determined for each inhibitor concentration.
 The second-order rate constant is then calculated from the slope of a plot of the pseudo-first-order rate constant versus the inhibitor concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic in the presence of a β -lactamase inhibitor is determined to assess the inhibitor's ability to restore the antibiotic's efficacy against resistant bacteria.

- Bacterial Culture Preparation: A standardized inoculum of the test bacterial strain is prepared in a suitable growth medium.
- Preparation of Test Plates: A series of dilutions of the antibiotic (e.g., amoxicillin) is prepared
 in the growth medium, both with and without a fixed concentration of BRL-42715. These are
 dispensed into microtiter plates.
- Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.





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Figure 2: Workflow for MIC Determination



X-ray Crystallography of the Enzyme-Inhibitor Complex

Determining the crystal structure of the **BRL-42715**- β -lactamase complex provides definitive evidence for the covalent modification and the conformation of the inactivated enzyme.

- Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
- Formation of the Complex: The purified enzyme is incubated with an excess of BRL-42715 to ensure complete inactivation.
- Crystallization: The enzyme-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
- Data Collection and Structure Determination: Suitable crystals are exposed to an X-ray source, and the resulting diffraction data are collected. The electron density map is calculated, and the atomic model of the complex is built and refined.

Conclusion

BRL-42715 is a highly effective, mechanism-based inhibitor of β -lactamases. Its unique chemical structure facilitates a reaction cascade that leads to the formation of a stable, inactive enzyme-inhibitor adduct. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research and development of novel β -lactamase inhibitors to combat antibiotic resistance.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to BRL-42715: A Potent β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564214#what-is-the-chemical-structure-of-brl-42715]

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